molecular formula C24H27N3O4 B2769382 2-(Benzo[d][1,3]dioxol-5-yl)-7-ethoxy-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] CAS No. 899972-44-2

2-(Benzo[d][1,3]dioxol-5-yl)-7-ethoxy-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]

Cat. No.: B2769382
CAS No.: 899972-44-2
M. Wt: 421.497
InChI Key: CXEDLZKMBBJOOW-UHFFFAOYSA-N
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Description

This compound is a spirocyclic molecule featuring a benzo[d][1,3]dioxol-5-yl moiety, an ethoxy group at position 7, and a methyl-substituted piperidine ring fused via a spiro junction at position 5 of the pyrazolo[1,5-c][1,3]oxazine core. The spiro architecture confers rigidity and stereochemical stability, which are critical for modulating biological activity and pharmacokinetic properties . The benzo[d][1,3]dioxol-5-yl group, a common pharmacophore in medicinal chemistry, is known to enhance binding affinity to enzymes like kinases and HDACs through hydrophobic interactions . The ethoxy substituent at position 7 likely improves solubility and metabolic stability compared to smaller alkoxy groups (e.g., methoxy), while the 1'-methyl piperidine moiety may influence blood-brain barrier permeability and receptor selectivity .

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-7-ethoxy-1'-methylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O4/c1-3-28-21-6-4-5-17-19-14-18(16-7-8-20-22(13-16)30-15-29-20)25-27(19)24(31-23(17)21)9-11-26(2)12-10-24/h4-8,13,19H,3,9-12,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXEDLZKMBBJOOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC3(CCN(CC3)C)N4C2CC(=N4)C5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

It’s worth noting that similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells. This suggests that the compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.

Result of Action

The compound’s action results in significant cellular effects. As mentioned earlier, similar compounds have been found to cause cell cycle arrest at the S phase and induce apoptosis in cancer cells. This suggests that the compound may have potential as an anticancer agent.

Biological Activity

The compound 2-(Benzo[d][1,3]dioxol-5-yl)-7-ethoxy-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] (CAS Number: 899972-44-2) is a synthetic organic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C24_{24}H27_{27}N3_{3}O4_{4}
  • Molecular Weight : 421.5 g/mol
  • IUPAC Name : 2-(1,3-benzodioxol-5-yl)-7-ethoxy-1'-methylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]

Structural Representation

The compound features a complex spiro structure that integrates multiple pharmacophoric elements, which may contribute to its biological activities.

PropertyValue
CAS Number899972-44-2
Molecular FormulaC24_{24}H27_{27}N3_{3}O4_{4}
Molecular Weight421.5 g/mol

Research indicates that compounds with similar structures often exhibit various biological activities, including:

  • Antidepressant Effects : Compounds related to benzodioxole structures have been investigated for their potential antidepressant properties due to their interaction with serotonin receptors.
  • Antineoplastic Activity : Some derivatives have shown promise in cancer treatment by inhibiting tumor growth through cell cycle arrest.

In Vitro Studies

In vitro studies exploring the activity of similar compounds have demonstrated:

  • Cell Viability Assays : These assays reveal that certain benzodioxole derivatives can significantly reduce cell viability in cancer cell lines.
  • Apoptosis Induction : Evidence suggests that these compounds can trigger apoptosis in malignant cells through mitochondrial pathways.

Study 1: Antidepressant Properties

A study published in the Journal of Medicinal Chemistry evaluated the antidepressant effects of related compounds. The results indicated that derivatives of benzodioxole exhibited significant serotonin reuptake inhibition, leading to increased serotonin levels in the brain.

Study 2: Antitumor Activity

Research published in Cancer Letters reported that a compound structurally similar to the target compound inhibited the proliferation of breast cancer cells by inducing G2/M phase arrest. The study highlighted the potential of these compounds as therapeutic agents in oncology.

Pharmacokinetics and Toxicology

While specific pharmacokinetic data for this compound is limited, related compounds often exhibit:

  • Absorption : Rapid absorption post-administration.
  • Metabolism : Primarily hepatic metabolism via cytochrome P450 enzymes.
  • Excretion : Renal excretion of metabolites.

Toxicological evaluations are necessary to determine safety profiles and possible side effects.

Scientific Research Applications

Antitumor Activity

Research indicates that compounds with similar structural motifs have shown promising antitumor activity. For instance, derivatives of benzo[d][1,3]dioxole have been investigated for their ability to inhibit cancer cell proliferation. Studies suggest that the incorporation of the piperidine moiety enhances the compound's efficacy against various cancer types by modulating signaling pathways involved in cell growth and apoptosis.

Neuropharmacological Effects

The unique structure of this compound allows it to interact with neurotransmitter systems. Preliminary studies indicate potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound may exert neuroprotective effects by reducing oxidative stress and modulating neuroinflammatory responses.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that a related compound exhibited significant cytotoxicity against human breast cancer cells. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway, suggesting that the target compound could similarly affect cancer cell lines.

Case Study 2: Neuroprotection

In an animal model of neurodegeneration, a derivative of this compound was shown to improve cognitive function and reduce neuronal loss. The study highlighted its role in enhancing synaptic plasticity and reducing markers of neuroinflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues and their pharmacological profiles are summarized below:

Compound Name / ID Core Structure Modifications Biological Target Key Activity/Inhibition (%) Synthesis Method Reference
2′-(4-Chlorophenyl)-7′-methoxy-1′,10b′-dihydrospiro[cyclohexane-1,5′-pyrazolo[1,5-c][1,3]benzoxazine] () Cyclohexane instead of piperidine; methoxy at position 7; 4-chlorophenyl at position 2 Not explicitly reported N/A Conventional heating
9′-Bromo-1-methyl-2′-phenyl-1′,10b′-dihydrospiro[piperidine-4,5′-pyrazolo[1,3]benzoxazine] () Bromo at position 9; phenyl at position 2; methyl-piperidine Not explicitly reported N/A Not specified
5-(1,3-Benzodioxol-5-yl)-9-bromo-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine () Bromo at position 9; phenyl at position 2; benzo[d][1,3]dioxol-5-yl at position 5 Not explicitly reported N/A Not specified
A1-A4 () Spiro[indoline-3,4'-piperidine] derivatives with aminopyridine substituents EGFR-wt, ERBB2 EGFR-wt: 7–27%; ERBB2: 5–9% Lead-optimization design
5-(Benzo[d][1,3]dioxol-5-ylmethyl)-9-iodo-[1,2,4]triazolo[1,5-c]quinazolin-2-amine (14, ) Triazoloquinazoline core; benzo[d][1,3]dioxol-5-ylmethyl substituent HDAC6 (implied) Not quantified Multi-step condensation

Key Observations

Spiro Core Flexibility: Replacement of piperidine with cyclohexane () reduces nitrogen-mediated interactions but may enhance lipophilicity for CNS-targeted applications .

Substituent Impact on Activity :

  • The ethoxy group in the target compound offers a balance between metabolic stability and solubility compared to methoxy () or bulkier alkoxy groups .
  • The benzo[d][1,3]dioxol-5-yl group, shared with compound 14 (), is critical for HDAC6 inhibition but requires precise positioning to avoid off-target effects .

Kinase Inhibition vs. HDAC Selectivity :

  • Analogues A1-A4 () demonstrate potent EGFR/ERBB2 inhibition (up to 27% at 0.5 µM), outperforming Neratinib (2–6%), suggesting spiro-piperidine frameworks enhance kinase binding .
  • In contrast, compound 14 () prioritizes HDAC6 inhibition, highlighting the role of heterocyclic cores in target specificity .

Synthesis Challenges :

  • Microwave-assisted synthesis () reduces reaction times for spiro compounds but requires optimization for complex substituents like benzo[d][1,3]dioxol-5-yl .
  • Conventional methods (e.g., ) remain viable for thermally sensitive intermediates .

Q & A

Basic: What are the established synthetic routes for constructing the spiro pyrazolo-oxazine core in this compound?

Methodological Answer:
The spiro pyrazolo-oxazine core is typically synthesized via multi-step protocols:

  • Step 1: Formation of the pyrazole ring through cyclocondensation reactions using hydrazine derivatives and diketones under reflux conditions.
  • Step 2: Microwave-assisted heterocyclization to introduce the oxazine ring, enhancing reaction efficiency (e.g., 60–80% yield in 30 minutes at 120°C) .
  • Step 3: Spiro annulation using piperidine derivatives under basic conditions (e.g., K₂CO₃ in DMF) to finalize the spiro architecture .
    Key Reagents: Ethyl chloroformate (for ethoxy group introduction) and methyl iodide (for N-methylation) are critical for functionalization .

Basic: Which spectroscopic and crystallographic techniques are essential for structural elucidation?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions (e.g., ethoxy at C7, methyl at N1') and spiro connectivity. NOESY detects spatial proximity of the benzo[d][1,3]dioxole and pyrazole rings .
  • X-ray Crystallography: Resolves stereochemistry and ring conformations (e.g., dihedral angles between fused rings) .
  • IR Spectroscopy: Identifies key functional groups (e.g., C-O-C stretching in the dioxole ring at ~1250 cm⁻¹) .

Basic: How is preliminary biological activity screening designed for this compound?

Methodological Answer:

  • Target Selection: Focus on receptors commonly modulated by spiro heterocycles (e.g., serotonin or dopamine receptors) .
  • In Vitro Assays:
    • Enzyme Inhibition: Measure IC₅₀ values against kinases or phosphodiesterases using fluorescence-based assays .
    • Cell Viability: MTT assays in cancer cell lines (e.g., HepG2 or MCF-7) to assess antiproliferative potential .
  • Controls: Include structurally similar analogs (e.g., piperidine-free derivatives) to isolate the spiro system’s contribution .

Advanced: How can reaction conditions be optimized for introducing the ethoxy group at C7?

Methodological Answer:

  • Solvent Screening: Polar aprotic solvents (e.g., DMSO or DMF) improve nucleophilic substitution efficiency by stabilizing transition states .
  • Catalysts: Triethylamine (5–10 mol%) enhances alkylation yields by scavenging HCl byproducts .
  • Temperature: Microwave irradiation (80–100°C) reduces side reactions compared to traditional thermal methods .
    Example Optimization Table:
SolventCatalystTemp (°C)Yield (%)
DMFEt₃N10078
EthanolNone8045
DMSOEt₃N12082

Advanced: What computational strategies model the compound’s interaction with biological targets?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina to predict binding modes in serotonin receptors (e.g., 5-HT₂A), focusing on the benzo[d][1,3]dioxole moiety’s π-π interactions .
  • MD Simulations: GROMACS evaluates stability of ligand-receptor complexes over 100 ns trajectories, highlighting critical hydrogen bonds with the oxazine oxygen .
  • QSAR Models: Correlate substituent electronic parameters (Hammett σ) with bioactivity to guide structural modifications .

Advanced: How should researchers resolve contradictions in reported bioactivity data?

Methodological Answer:

  • Assay Standardization: Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and incubation times (24–48 hours) .
  • Impurity Analysis: HPLC-MS identifies byproducts (e.g., de-ethylated derivatives) that may skew results .
  • Dose-Response Curves: Use Hill slope analysis to distinguish allosteric vs. competitive inhibition mechanisms .

Advanced: What structure-activity relationship (SAR) trends are observed for substituents on this scaffold?

Methodological Answer:
Key SAR Findings (Table):

SubstituentPositionBioactivity TrendReference
Ethoxy (-OEt)C7↑ Lipophilicity → ↑ CNS uptake
Methyl (-CH₃)N1'↓ Metabolism → ↑ t₁/₂
Benzo[d][1,3]dioxoleC2π-Stacking → ↑ Receptor affinity
Methodology: Synthesize analogs with halogen (Cl, Br) or methoxy groups at C7 and compare IC₅₀ values .

Advanced: What methodological frameworks guide experimental design for this compound?

Methodological Answer:

  • Theoretical Anchoring: Link synthesis to heterocyclic reactivity principles (e.g., Baldwin’s rules for ring closure) .
  • Iterative Optimization: Employ Design of Experiments (DoE) to screen reaction parameters (e.g., 3² factorial design for solvent/catalyst combinations) .
  • Validation: Cross-validate computational predictions with in vitro data to refine models .

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